![molecular formula C20H19N5O B2936952 (4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903331-76-9](/img/structure/B2936952.png)

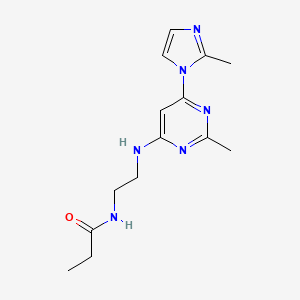

(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains an imidazole ring and a pyrimidine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The pyrimidine ring system is present in pyrimidine and purine bases of DNA and RNA .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl)benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound, due to its imidazole and pyrimidine moieties, may undergo a variety of chemical reactions. For instance, imidazole can act as a nucleophile in substitution reactions, and it can also participate in acid-base reactions due to its amphoteric nature .Applications De Recherche Scientifique

Anticancer Applications

Imidazole derivatives have been explored for their potential use in anticancer medications. They can be designed to target specific cancer cells and may inhibit tumor growth or induce apoptosis .

Anti-inflammatory Medications

These compounds also show promise in anti-inflammatory treatments. Their molecular structure allows them to interfere with inflammatory pathways, potentially leading to new therapies for chronic inflammatory diseases .

Antiviral Agents

The unique structure of imidazole derivatives makes them suitable candidates as antiviral agents. They can be synthesized to disrupt viral replication or protein synthesis in infected cells .

Antimicrobial Activity

Imidazole compounds have been tested for their antibacterial and antifungal activities, showing effectiveness by creating zones of inhibition against various pathogens .

Antitumor Activity

Specific imidazole derivatives have been synthesized and evaluated for their antitumor activity against a range of cancer cell lines, showing promising results in vitro .

Antioxidant Activity

These compounds can also serve as antioxidants, scavenging free radicals and protecting cells from oxidative stress, which is beneficial in preventing various diseases .

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .

Mécanisme D'action

Imidazole and its Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Target of Action

The primary targets of imidazole derivatives can vary widely depending on the specific compound and its structure. Some imidazole derivatives target enzymes or receptors involved in various biochemical pathways .

Mode of Action

The mode of action of imidazole derivatives can also vary. Some may inhibit the function of their target, while others may enhance it .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on the specific compound and its structure .

Result of Action

The molecular and cellular effects of imidazole derivatives can include changes in gene expression, alterations in cellular metabolism, or cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c26-20(15-3-1-14(2-4-15)11-24-8-7-21-13-24)25-16-5-6-19(25)17-10-22-12-23-18(17)9-16/h1-4,7-8,10,12-13,16,19H,5-6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPORTJXNVIMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)

![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2936876.png)

![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)

![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)